

Application Note: Quantification of Desethyl Sildenafil in Human Plasma by LC-MS/MS

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Compound of Interest

Compound Name: **Desethyl sildenafil**

Cat. No.: **B120388**

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Introduction

Desethyl sildenafil, primarily known as N-desmethyl sildenafil, is the major active metabolite of sildenafil, a potent selective inhibitor of phosphodiesterase type 5 (PDE5) used in the treatment of erectile dysfunction and pulmonary hypertension.^[1] Pharmacokinetic analysis of **desethyl sildenafil** is crucial for understanding the overall therapeutic effect and safety profile of sildenafil. This application note provides a detailed protocol for the sensitive and selective quantification of **desethyl sildenafil** in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method described herein is based on established and validated procedures, ensuring high accuracy and precision.^{[2][3][4]}

Experimental Workflow

The overall experimental workflow for the quantification of **desethyl sildenafil** in human plasma is depicted below.



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Caption: Experimental workflow for **desethyl sildenafil** quantification.

Detailed Protocols

This section provides detailed protocols for sample preparation, LC-MS/MS analysis, and data processing. Two common sample preparation methods are described: Protein Precipitation and Liquid-Liquid Extraction.

Protocol 1: Sample Preparation using Protein Precipitation

This method is rapid and effective for removing the majority of proteins from the plasma sample.[\[2\]](#)[\[4\]](#)

Materials:

- Human plasma samples
- **Desethyl sildenafil** and Sildenafil-d8 (Internal Standard) stock solutions
- Acetonitrile (ACN), HPLC grade
- 0.1% Formic acid in water
- Microcentrifuge tubes (1.5 mL)
- Pipettes and tips
- Centrifuge

Procedure:

- Thaw frozen human plasma samples at room temperature.
- Vortex the plasma samples to ensure homogeneity.

- Pipette 100 μ L of the plasma sample into a 1.5 mL microcentrifuge tube.
- Add 10 μ L of the internal standard working solution (Sildenafil-d8).
- Add 300 μ L of acetonitrile to precipitate the plasma proteins.
- Vortex the mixture for 1 minute.
- Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
- Carefully transfer the supernatant to a clean tube or a 96-well plate.
- The sample is now ready for injection into the LC-MS/MS system.

Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)

LLE provides a cleaner extract compared to protein precipitation, which can be beneficial for minimizing matrix effects.[\[3\]](#)

Materials:

- Human plasma samples
- **Desethyl sildenafil** and Sildenafil-d8 (Internal Standard) stock solutions
- Methyl tert-butyl ether (MTBE) or other suitable organic solvent
- Ammonium hydroxide solution (5%)
- Microcentrifuge tubes (1.5 mL)
- Pipettes and tips
- Centrifuge
- Nitrogen evaporator

Procedure:

- Thaw frozen human plasma samples at room temperature.
- Vortex the plasma samples to ensure homogeneity.
- Pipette 200 μ L of the plasma sample into a 1.5 mL microcentrifuge tube.
- Add 20 μ L of the internal standard working solution (Sildenafil-d8).
- Add 50 μ L of 5% ammonium hydroxide solution to basify the sample.
- Add 1 mL of MTBE.
- Vortex the mixture for 5 minutes.
- Centrifuge the tubes at 4,000 rpm for 10 minutes.
- Transfer the upper organic layer to a clean tube.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried residue in 100 μ L of the mobile phase.
- The sample is now ready for injection into the LC-MS/MS system.

LC-MS/MS Analysis

The following tables summarize the chromatographic and mass spectrometric conditions for the analysis of **desethyl sildenafil**.

Table 1: Liquid Chromatography Conditions

Parameter	Condition 1[4]	Condition 2[3]
Column	ACQUITY UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)	Zorbax SB C18 (75 mm × 4.6 mm, 3.5 µm)
Mobile Phase A	2 mM Ammonium formate with 0.1% Formic acid in Water	10 mM Ammonium acetate in Water
Mobile Phase B	Acetonitrile	Acetonitrile
Gradient/Isocratic	Gradient	Isocratic (5:95, v/v)
Flow Rate	0.3 mL/min	0.6 mL/min
Column Temperature	40°C	Ambient
Injection Volume	5 µL	10 µL

Table 2: Mass Spectrometry Conditions

Parameter	Setting[2][3][4]
Mass Spectrometer	Triple Quadrupole Mass Spectrometer
Ionization Mode	Electrospray Ionization (ESI), Positive
Scan Type	Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z)	Desethyl Sildenafil: 461.2 - 461.4
Product Ion (m/z)	Desethyl Sildenafil: 283.2 - 283.4
Internal Standard (m/z)	Sildenafil-d8: 483.3 → 108.1 or 483.4 → 283.4
Collision Energy	Optimized for specific instrument and compound
Ion Source Temperature	~500°C
Capillary Voltage	~3.5 kV

Quantitative Data Summary

The following tables summarize the validation parameters for the quantification of **desethyl sildenafil** in human plasma.

Table 3: Linearity and Sensitivity

Parameter	Value (Method 1)[4]	Value (Method 2)[3]
Linear Range (ng/mL)	1.0 - 1000	0.5 - 500
Correlation Coefficient (r^2)	> 0.99	≥ 0.9987
Lower Limit of Quantification (LLOQ) (ng/mL)	1.0	0.5

Table 4: Accuracy and Precision

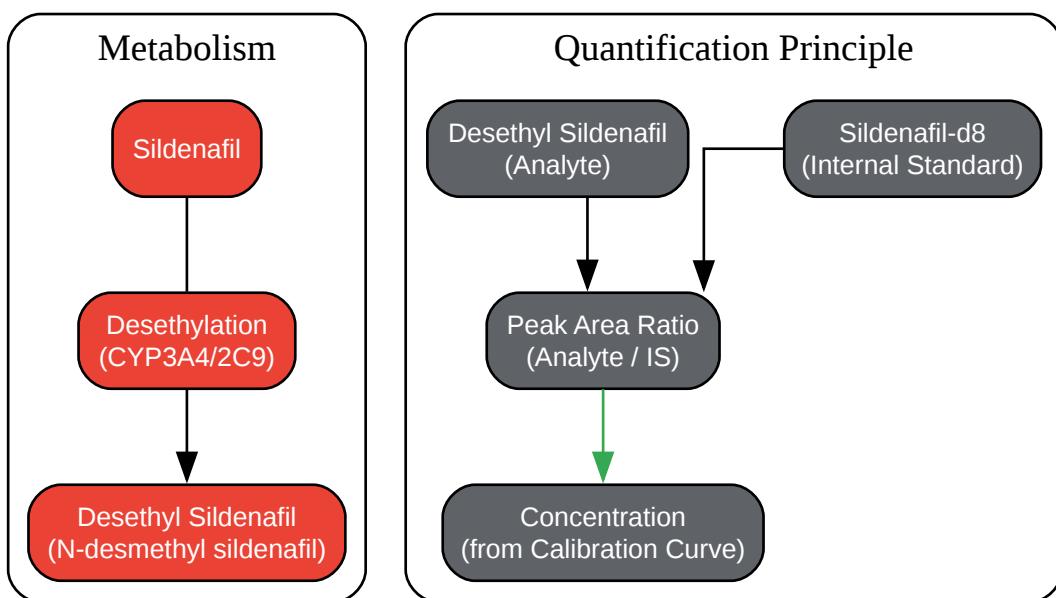
Parameter	Intra-day (%)[2][3]	Inter-day (%)[2][3]
Precision (RSD)	< 6.3	< 6.3
Accuracy	96.83 - 114.40	95.0 - 97.2

Table 5: Recovery and Matrix Effect

Parameter	Value[4]
Extraction Recovery	> 90%
Matrix Effect	Compliant with relevant provisions

Signaling Pathway and Logical Relationships

The following diagram illustrates the metabolic pathway of sildenafil to **desethyl sildenafil** and the principle of its quantification using an internal standard.



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Caption: Metabolism of Sildenafil and the principle of quantification.

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